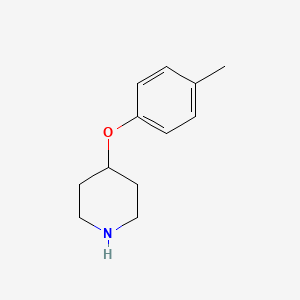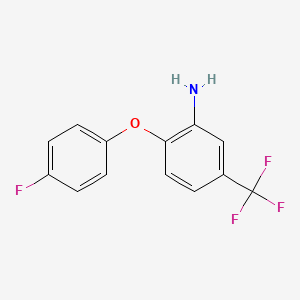
4-(4-メチルフェノキシ)ピペリジン
概要
説明
4-(4-Methylphenoxy)piperidine is an organic compound with the molecular formula C12H17NO It is a piperidine derivative where the piperidine ring is substituted with a 4-methylphenoxy group
科学的研究の応用
4-(4-Methylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Piperidine derivatives, which include 4-(4-methylphenoxy)piperidine, have been found to exhibit significant effects against cancer cells .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with cytotoxicity in cancer cells, suggesting a potential interaction with cellular targets that regulate cell survival and proliferation .
Biochemical Pathways
Piperidine derivatives have been associated with various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Pharmacokinetics
Some piperidine derivatives have been noted for their enhanced central nervous system (cns) pharmacokinetic properties .
生化学分析
Biochemical Properties
4-(4-Methylphenoxy)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction with cytochrome P450 enzymes suggests that 4-(4-Methylphenoxy)piperidine may influence the metabolic pathways of other compounds by either inhibiting or inducing the activity of these enzymes . Additionally, 4-(4-Methylphenoxy)piperidine has been shown to bind to certain receptor proteins, potentially affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-(4-Methylphenoxy)piperidine on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound has been found to modulate neurotransmitter release, thereby influencing synaptic transmission and neural communication . In hepatocytes, 4-(4-Methylphenoxy)piperidine can alter gene expression related to detoxification processes, impacting cellular metabolism and the ability to process xenobiotics . Furthermore, it has been observed to affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(4-Methylphenoxy)piperidine exerts its effects through various mechanisms. One key mechanism is its ability to bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This binding interaction can result in changes in the metabolism of other compounds, potentially altering their pharmacokinetics and pharmacodynamics. Additionally, 4-(4-Methylphenoxy)piperidine can modulate gene expression by interacting with transcription factors and influencing their activity . This can lead to changes in the expression of genes involved in cellular metabolism, detoxification, and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methylphenoxy)piperidine have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . In in vitro studies, the long-term exposure to 4-(4-Methylphenoxy)piperidine has been associated with changes in cellular metabolism and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 4-(4-Methylphenoxy)piperidine in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, 4-(4-Methylphenoxy)piperidine can induce toxicity, leading to liver damage, oxidative stress, and alterations in metabolic pathways . The threshold for these toxic effects varies depending on the species and the duration of exposure.
Metabolic Pathways
4-(4-Methylphenoxy)piperidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 4-(4-Methylphenoxy)piperidine, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the piperidine ring, followed by further oxidation and conjugation reactions . These metabolic processes can influence the bioavailability and elimination of 4-(4-Methylphenoxy)piperidine, as well as its potential interactions with other compounds.
Transport and Distribution
Within cells and tissues, 4-(4-Methylphenoxy)piperidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cell . The distribution of 4-(4-Methylphenoxy)piperidine within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites.
Subcellular Localization
The subcellular localization of 4-(4-Methylphenoxy)piperidine is crucial for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can interact with cytochrome P450 enzymes and other metabolic enzymes . The targeting of 4-(4-Methylphenoxy)piperidine to these organelles is likely mediated by specific targeting signals and post-translational modifications . The localization within these subcellular compartments allows 4-(4-Methylphenoxy)piperidine to effectively modulate metabolic processes and cellular responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base. One common method is the Williamson ether synthesis, where 4-methylphenol is reacted with piperidine in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(4-Methylphenoxy)piperidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(4-Methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
類似化合物との比較
Similar Compounds
4-(4-Methylphenoxy)methylpiperidine: Similar structure but with a methyl group attached to the piperidine ring.
4-(4-Methoxyphenoxy)piperidine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
4-(4-Methylphenoxy)piperidine is unique due to the specific positioning of the methylphenoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties and applications compared to its analogs.
特性
IUPAC Name |
4-(4-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFNUHGMXGAUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63843-49-2 | |
| Record name | 4-(4-methylphenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















